molecular formula C11H11ClO B2386151 3-[4-(Chloromethyl)phenyl]cyclobutan-1-one CAS No. 1378816-02-4

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one

Cat. No.: B2386151
CAS No.: 1378816-02-4
M. Wt: 194.66
InChI Key: RXJWLPLPYBBPQG-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is characterized by a cyclobutanone ring substituted with a 4-(chloromethyl)phenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)phenyl]cyclobutan-1-one typically involves the reaction of 4-(chloromethyl)benzaldehyde with cyclobutanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclobutanone, followed by nucleophilic addition to the aldehyde group of 4-(chloromethyl)benzaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)phenyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Bromomethyl)phenyl]cyclobutan-1-one
  • 3-[4-(Methoxymethyl)phenyl]cyclobutan-1-one
  • 3-[4-(Hydroxymethyl)phenyl]cyclobutan-1-one

Uniqueness

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for studying specific chemical reactions and developing new synthetic methodologies.

Properties

IUPAC Name

3-[4-(chloromethyl)phenyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJWLPLPYBBPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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